Eob-dtpa is classified as a gadolinium-based contrast agent. It is derived from gadolinium diethylenetriamine pentaacetic acid and modified with an ethoxybenzyl group, enhancing its lipophilicity and allowing for improved hepatic uptake during imaging procedures. The compound is synthesized from gadoxetic acid, which serves as its precursor .
The synthesis of eob-dtpa involves several steps, typically starting from gadoxetic acid. The following outlines the general procedure:
This method allows for the efficient formation of the gadolinium complex, which can then be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eob-dtpa has a complex molecular structure characterized by a diethylenetriamine backbone with five acetic acid groups and an ethoxybenzyl moiety. The presence of these functional groups contributes to its chelating properties and enhances its solubility in physiological environments.
Eob-dtpa participates in various chemical reactions, primarily involving coordination with metal ions such as gadolinium(III). The key reactions include:
The mechanism of action of eob-dtpa as a contrast agent involves its ability to enhance the contrast in MRI images through the paramagnetic properties of gadolinium ions:
Eob-dtpa exhibits several notable physical and chemical properties:
These properties are critical for its effectiveness as a contrast agent in clinical settings .
Eob-dtpa has significant applications in medical imaging:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2